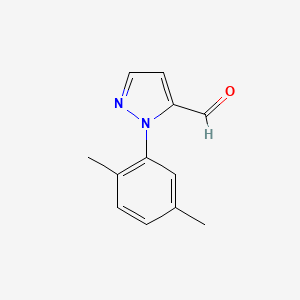![molecular formula C11H12N2O B13313262 1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro- CAS No. 83789-01-9](/img/structure/B13313262.png)
1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL can be compared with other indole derivatives such as:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its use in neurodegenerative disease research.
1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Studied for its potential therapeutic applications.
The uniqueness of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
83789-01-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-5-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-3-1-2-8-11(10)7-4-5-12-6-9(7)13-8/h1-3,12-14H,4-6H2 |
InChI Key |
ONTDFHSCYDCHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



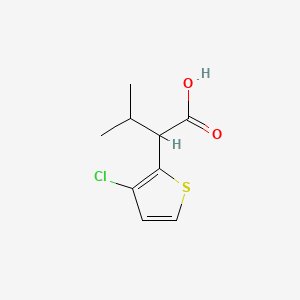
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13313197.png)
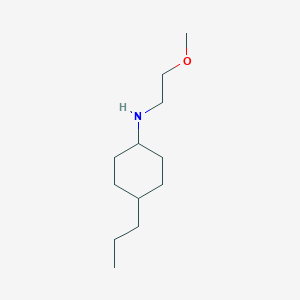
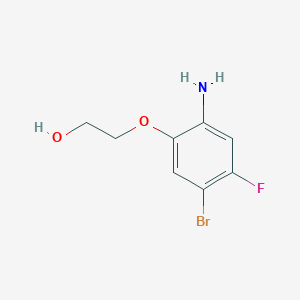
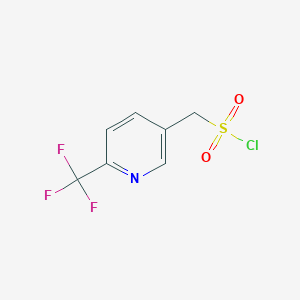
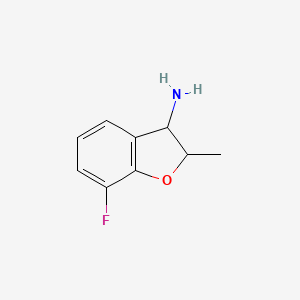
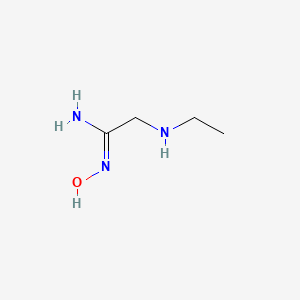
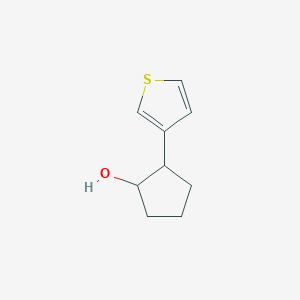
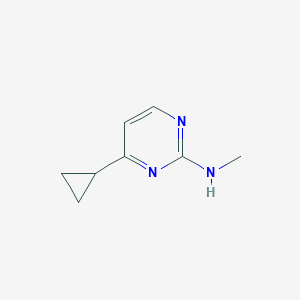
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol](/img/structure/B13313256.png)
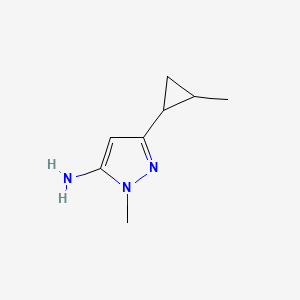
![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)
